Belleau's Reagent

Description

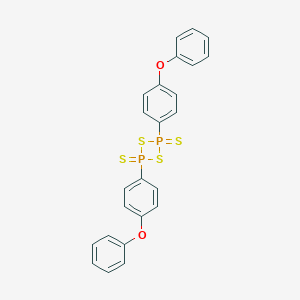

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-bis(4-phenoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O2P2S4/c29-27(23-15-11-21(12-16-23)25-19-7-3-1-4-8-19)31-28(30,32-27)24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWQSSAMKDRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)P3(=S)SP(=S)(S3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O2P2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473338 | |

| Record name | Belleau's Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88816-02-8 | |

| Record name | 2,4-Bis(4-phenoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088816028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belleau's Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-BIS(4-PHENOXYPHENYL)-2,4-DITHIOXO-1,3,2,4-DITHIADIPHOSPHETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU5OST0B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fujimoto-Belleau Reaction: A Mechanistic and Practical Guide

Introduction: A Strategic Approach to α-Substituted Enones

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds to construct complex molecular architectures remains a central theme. The Fujimoto-Belleau reaction, a powerful method for the synthesis of cyclic α-substituted α,β-unsaturated ketones, represents a significant contribution to this field.[1] This reaction, first reported by George I. Fujimoto and Bernard Belleau in 1951, provides a strategic route to these valuable synthons from readily available enol lactones and Grignard reagents.[1] The term "Belleau's Reagent," as queried, does not refer to a specific, named compound but rather to the crucial role of the Grignard reagent within the context of this transformative reaction.

This in-depth technical guide will provide a comprehensive exploration of the Fujimoto-Belleau reaction, delving into its core mechanism, providing a detailed experimental protocol based on Belleau's seminal work, and discussing the scope and applications of this important transformation, particularly relevant for researchers, scientists, and professionals in drug development.

Core Mechanism: A Stepwise Unraveling

The elegance of the Fujimoto-Belleau reaction lies in its sequential cascade of well-understood organic transformations, initiated by the nucleophilic addition of a Grignard reagent to an enol lactone. The overall transformation can be dissected into five key mechanistic steps:

Figure 1: Overall transformation of the Fujimoto-Belleau reaction.

A detailed examination of the mechanism reveals the intricate interplay of nucleophilic attack, proton transfers, and elimination that ultimately furnishes the desired enone.

Step 1: Nucleophilic Acyl Substitution and Ring Opening

The reaction commences with the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the enol lactone. This is a classic nucleophilic acyl substitution, where the carbanionic 'R' group of the Grignard reagent adds to the carbonyl, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the endocyclic C-O bond of the lactone, effectively opening the ring to form a magnesium enolate.

Step 2: Proton Transfer and Tautomerization

The initially formed enolate is then protonated during the aqueous workup, leading to the formation of a keto-alcohol intermediate. This intermediate exists in equilibrium with its enol tautomer.

Step 3: Deprotonation and Second Enolate Formation

Under the basic conditions of the reaction or workup, a proton on the carbon alpha to the newly introduced 'R' group is abstracted. This deprotonation is facilitated by the electron-withdrawing effect of the adjacent ketone, leading to the formation of a second, thermodynamically stable enolate.

Step 4: Intramolecular Aldol Condensation

This newly formed enolate then acts as a nucleophile in an intramolecular aldol addition reaction. The enolate attacks the ketone carbonyl at the other end of the molecule, forming a new carbon-carbon bond and creating a cyclic β-hydroxy ketone intermediate.

Step 5: E1cB Elimination and Enone Formation

The final step is the elimination of the hydroxyl group to form the α,β-unsaturated ketone. This elimination proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2][3][4][5] The proton alpha to the carbonyl group is acidic and is removed by a base to form a resonance-stabilized enolate (the conjugate base). Subsequently, the hydroxide ion is expelled as the leaving group, driven by the formation of the thermodynamically stable conjugated π-system of the final product.

Figure 2: Detailed mechanistic pathway of the Fujimoto-Belleau reaction.

Experimental Protocol: A Practical Workflow

The following protocol is based on the original procedure described by Bernard Belleau for the synthesis of 1-methyl-3-keto-1,2,3,9,10,10a-hexahydrophenanthrene.[1]

Figure 3: General experimental workflow for the Fujimoto-Belleau reaction.

Materials and Reagents

-

β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric acid lactone

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Anhydrous benzene

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Step-by-Step Procedure

-

Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Enol Lactone: In a separate flame-dried flask, dissolve the β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric acid lactone in a mixture of anhydrous benzene and diethyl ether. Cool the solution in an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared methylmagnesium iodide solution to the cooled solution of the enol lactone with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours).

-

Workup and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the desired 1-methyl-3-keto-1,2,3,9,10,10a-hexahydrophenanthrene.

Scope and Limitations

The Fujimoto-Belleau reaction is a versatile tool for the synthesis of a variety of cyclic α-substituted α,β-unsaturated ketones. Its application has been particularly notable in the synthesis of steroids and other complex natural products.[1]

| Enol Lactone Substrate | Grignard Reagent (R-MgX) | Product | Yield (%) | Reference |

| β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric acid lactone | MeMgI | 1-Methyl-3-keto-1,2,3,9,10,10a-hexahydrophenanthrene | Not explicitly stated in the original paper, but implied to be synthetically useful. | |

| Various steroidal enol lactones | MeMgBr | Corresponding α-methyl enones | Varies |

Limitations:

-

Grignard Reagent Reactivity: The high reactivity of Grignard reagents can sometimes lead to side reactions, such as 1,4-addition to the enol lactone or reaction with other functional groups present in the substrate.

-

Substrate Scope: The reaction is most effective with enol lactones that are readily available and stable under the reaction conditions.

-

Stereocontrol: The reaction typically generates a racemic mixture if the substrate is achiral and no chiral auxiliaries are employed.

Conclusion and Future Outlook

The Fujimoto-Belleau reaction remains a cornerstone in the synthetic chemist's toolbox for the construction of cyclic α-substituted α,β-unsaturated ketones. Its straightforward execution and the ready availability of the starting materials make it an attractive strategy. While the original protocol has been in existence for over seven decades, the fundamental principles of the reaction continue to be relevant. Future research in this area may focus on the development of catalytic and enantioselective variants of the reaction, further expanding its utility in modern organic synthesis and drug discovery. The legacy of Bernard Belleau's work is not encapsulated in a single "reagent" but in the elegant and powerful transformations he helped to pioneer.

References

-

Belleau, B. The Reaction of Methylmagnesium Iodide with β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric Acid Lactone. J. Am. Chem. Soc.1951 , 73 (11), 5441–5443. [Link]

-

Fujimoto, G. I. Labeling of Steroids in the 4-Position. J. Am. Chem. Soc.1951 , 73 (4), 1856. [Link]

-

E1cb Mechanism. Illustrated Glossary of Organic Chemistry. [Link]

-

E1cB: The Conjugate Base Elimination Pathway. OpenOChem Learn. [Link]

-

11.10: The E1 and E1cB Reactions. Chemistry LibreTexts. [Link]

Sources

Introduction: Unveiling a Classic Thionation Agent

An In-Depth Technical Guide to Belleau's Reagent: Properties, Mechanisms, and Applications in Synthetic Chemistry

In the landscape of synthetic organic chemistry, the conversion of a carbonyl group (C=O) to its thio-analogue, the thiocarbonyl group (C=S), is a fundamental transformation. This reaction, known as thionation, is a critical tool for modulating the electronic, steric, and biological properties of molecules, making it particularly valuable in the field of drug discovery and development. Among the arsenal of reagents developed for this purpose, Belleau's Reagent stands as a potent and effective option.

Belleau's Reagent, chemically known as 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide , belongs to a class of organophosphorus compounds characterized by a central four-membered P₂S₂ ring.[1][2] It is a structural analogue of the more widely known Lawesson's Reagent, differing only in the aryl substituent (phenoxy vs. methoxy). Functionally, it serves as a mild and efficient source for the transfer of sulfur to a variety of carbonyl-containing compounds.[3]

This guide provides a comprehensive technical overview of Belleau's Reagent for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, the mechanism of its thionating action, its synthesis, and its strategic application in the synthesis of biologically relevant molecules.

It is important to distinguish this reagent from the other significant contributions of its namesake, the brilliant Canadian biochemist Bernard Belleau. The Fujimoto-Belleau reaction is a distinct name reaction used in steroid synthesis to form cyclic α,β-unsaturated ketones.[1][4] Furthermore, Belleau is highly acclaimed for his pioneering work in medicinal chemistry, including the discovery and synthesis of the pivotal anti-HIV drug Lamivudine (3TC).[1] This guide focuses exclusively on the thionating agent that bears his name.

Part 1: Core Chemical and Physical Properties

The efficacy and handling of any chemical reagent are dictated by its physical and chemical properties. Belleau's Reagent is a stable solid, but requires specific handling due to its sensitivity to moisture.

| Property | Value | Reference |

| CAS Number | 88816-02-8 | [1][3] |

| Chemical Name | 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | [1][2] |

| Molecular Formula | C₂₄H₁₈O₂P₂S₄ | [1][3] |

| Molecular Weight | 528.61 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | |

| Storage | Store at -20°C under an inert, dry atmosphere. Moisture sensitive. | [3] |

The core of Belleau's Reagent is the 1,3,2,4-dithiadiphosphetane 2,4-disulfide ring. This strained, sulfur-rich heterocyclic system is the source of its thionating power.

Part 2: Synthesis of Belleau's Reagent and its Analogues

Belleau's Reagent belongs to a class of compounds that are generally synthesized by the reaction of an electron-rich aromatic compound with tetraphosphorus decasulfide (P₄S₁₀).[5] The most well-documented procedure is for the closely related Lawesson's Reagent, which provides a reliable template for the synthesis of Belleau's Reagent.

Experimental Protocol: Synthesis of a Representative Dithiadiphosphetane Disulfide (Lawesson's Reagent)

This protocol describes the synthesis of Lawesson's Reagent. The synthesis of Belleau's Reagent follows the same procedure, substituting anisole with an equimolar amount of diphenyl ether.

Caution: This reaction evolves hydrogen sulfide (H₂S), a toxic gas, and should be performed exclusively in a well-ventilated fume hood.[6]

-

Apparatus Setup: A dry, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., containing a bleach solution) to neutralize H₂S.

-

Charging the Flask: The flask is charged with tetraphosphorus decasulfide (P₄S₁₀, 1.0 eq) and the arene (anisole for Lawesson's Reagent, diphenyl ether for Belleau's Reagent, ~10 eq). Anhydrous toluene or xylene can be used as the solvent.

-

Reaction: The mixture is stirred and heated to reflux. The reaction is typically maintained at reflux for several hours. As the reaction progresses, the solid P₄S₁₀ will dissolve, and subsequently, the product will begin to precipitate from the hot solution.[6]

-

Isolation: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene or o-dichlorobenzene, to yield the desired 1,3,2,4-dithiadiphosphetane 2,4-disulfide as a crystalline solid.

Part 3: The Mechanism of Thionation

The conversion of a carbonyl to a thiocarbonyl using Belleau's Reagent proceeds through a well-established mechanism analogous to the Wittig reaction.[7][8] The driving force of the reaction is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.

-

Dissociation to Monomer: In solution, the dimeric reagent exists in a dynamic equilibrium with a highly reactive monomeric dithiophosphine ylide species (Ar-P(S)₂).[3][7][8] This monomer is the active thionating agent.

-

[2+2] Cycloaddition: The electrophilic carbon of the carbonyl group is attacked by the nucleophilic terminal sulfur of the dithiophosphine ylide. This occurs in a concerted fashion to form a four-membered ring intermediate known as a thiaoxaphosphetane.[3][8]

-

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. This step involves the cleavage of the C-O and P-S bonds and the formation of the C=S and P=O bonds. This results in the desired thiocarbonyl compound and an oxothiophosphine byproduct.[3] Computational studies have shown this cycloreversion step to be the rate-limiting step of the overall process.[3]

Substrate Reactivity

The choice of thionation conditions often depends on the nature of the carbonyl substrate. Extensive studies on Lawesson's Reagent, which are applicable to Belleau's Reagent, have established a general order of reactivity.

| Substrate Class | Relative Reactivity | Notes |

| Amides / Lactams | High | Readily undergo thionation to form thioamides/thiolactams. |

| Ketones | Medium | Generally react well under standard conditions. |

| Aldehydes | Medium | Similar reactivity to ketones. |

| Esters / Lactones | Low | Often require higher temperatures and longer reaction times. |

This differential reactivity allows for a degree of chemoselectivity. For instance, in a molecule containing both an amide and an ester, the amide can often be selectively thionated by carefully controlling the reaction conditions.[8]

Part 4: Applications in Drug Development and Medicinal Chemistry

The substitution of oxygen with sulfur can profoundly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Reagents like Belleau's provide a direct route to these valuable thio-analogues, making them a key tool in structure-activity relationship (SAR) studies.

-

Thioamides as Peptide Isosteres: The amide bond is central to the structure of peptides and proteins. Replacing it with a thioamide can increase resistance to enzymatic degradation by proteases, thereby extending the half-life of peptide-based drugs. The thioamide group also has different hydrogen bonding capabilities and conformational preferences, which can be exploited to fine-tune receptor binding.

-

Modulation of Heterocyclic Scaffolds: Many drug scaffolds are based on oxygen-containing heterocycles. Converting a lactam to a thiolactam or a ketone within a heterocyclic ring to a thioketone can lead to compounds with entirely new pharmacological profiles. For example, the thionation of quinazolinones has been shown to produce derivatives with enhanced biological activities.[7]

-

Access to Novel Pharmacophores: Organosulfur compounds, including those synthesized via thionation, are present in a wide array of approved drugs and biologically active compounds, exhibiting anticancer, antiviral, and cardioprotective properties.[7] Belleau's Reagent provides a straightforward entry into this chemical space.

Part 5: General Experimental Protocol for Thionation

The following is a representative procedure for the thionation of a generic carbonyl compound.

-

Reaction Setup: A dry flask is charged with the carbonyl-containing substrate (1.0 eq) and Belleau's Reagent (0.5 - 0.6 eq, as the reagent is dimeric). The flask is flushed with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Anhydrous solvent (e.g., toluene, xylene, or dioxane) is added via syringe. The choice of solvent is often dictated by the temperature required for the specific substrate.

-

Heating: The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). Reaction times can vary from a few hours to overnight, depending on the substrate's reactivity.

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting crude residue contains the desired product and phosphorus-containing byproducts.

-

-

Purification: Purification is typically achieved by flash column chromatography on silica gel. The non-polar thiocarbonyl product can usually be separated from the more polar phosphorus byproducts.

Conclusion

Belleau's Reagent, along with its close analogue Lawesson's Reagent, represents a cornerstone of thionation chemistry. Its reliability, predictable reactivity, and ease of use have cemented its place in the synthetic chemist's toolbox. For professionals in drug discovery and development, it offers a direct and powerful method for accessing sulfur-containing analogues of lead compounds, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. A thorough understanding of its properties, mechanism, and handling is essential for leveraging its full potential in the synthesis of novel therapeutics.

References

-

Shafi, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available from: [Link]

-

Araneda, J. F., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson’s Reagent. The Journal of Organic Chemistry, 81(16), 7078-7087. Available from: [Link]

-

Kresge, N. (2022). Bernard Belleau. The Canadian Encyclopedia. Available from: [Link]

-

Wikipedia contributors. (2023). Fujimoto–Belleau reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Padwa, A., et al. (2011). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 16(10), 8569-8603. Available from: [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). LAWESSON'S REAGENT For Synthesis. Available from: [Link]

-

Wikipedia contributors. (2023). 1,3,2,4-Dithiadiphosphetane 2,4-disulfides. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available from: [Link]

-

Thomsen, I., et al. (1981). N-METHYLTHIOPYRROLIDONE. Organic Syntheses, 62, 158. Available from: [Link]

Sources

- 1. Bernard Belleau | The Canadian Encyclopedia [thecanadianencyclopedia.ca]

- 2. audreyli.com [audreyli.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fujimoto–Belleau reaction - Wikipedia [en.wikipedia.org]

- 5. 1,3,2,4-Dithiadiphosphetane 2,4-disulfides - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Lawesson's Reagent [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of Key Methoxy-Substituted Anilino Compounds in Drug Discovery

This guide provides a comprehensive overview of the synthesis of pivotal methoxy-substituted anilino compounds, with a primary focus on 2-amino-4,5-dimethoxybenzoic acid. These structures serve as critical building blocks in the development of a wide array of pharmaceutical agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations that inform these synthetic pathways.

Introduction: The Significance of Methoxy-Substituted Anilines

Methoxy-substituted anilines and their derivatives are privileged scaffolds in medicinal chemistry. The methoxy group, a potent electron-donating group, significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability, modulate receptor binding affinity, and improve oral bioavailability. Consequently, mastering the synthesis of these intermediates is a fundamental skill in the drug discovery enterprise.

While the term "Belleau's Reagent" is commonly associated with 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, a thiocarbonylation agent[1][2][3][4], this guide will delve into the synthesis of a key precursor that has been linked to Bernard Belleau's extensive work in medicinal chemistry: 2-amino-4,5-dimethoxybenzoic acid . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff[5].

Strategic Approaches to the Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

The synthesis of 2-amino-4,5-dimethoxybenzoic acid typically commences from a more readily available substituted benzene derivative. The strategic challenge lies in the selective introduction and manipulation of the amino, carboxyl, and methoxy functional groups on the aromatic ring. Several synthetic routes have been established, each with its own set of advantages and limitations.

Route 1: From 6-Nitroveratric Acid via Catalytic Hydrogenation

A robust and widely employed method involves the reduction of a nitro group precursor. This approach benefits from the strong directing effects of the nitro group in electrophilic aromatic substitution, allowing for precise installation of other substituents.

Logical Framework: Nitration followed by Reduction

Caption: Synthetic pathway from a nitrobenzoate precursor.

Experimental Protocol: Synthesis from Methyl-4,5-dimethoxy-2-nitrobenzoate [5][6][7]

Step 1: Saponification of Methyl-4,5-dimethoxy-2-nitrobenzoate

-

Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water.

-

To this clear solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate.

-

Heat the resulting green suspension to 70°C. The solution will turn dark red as the reaction progresses.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

Step 2: Catalytic Hydrogenation

-

The resulting red suspension is subjected to hydrogenation with 1 g of 10% Palladium on carbon (Pd/C) at 50°C under a hydrogen pressure of 3.5 bar.

-

Continue the hydrogenation until the reaction ceases.

-

Filter the solution to remove the catalyst.

-

Under an inert gas atmosphere, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.

-

Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes.

-

Filter the product, wash with two portions of 125 ml of ice water, and dry in a vacuum oven at 55°C for 12 hours.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Methyl-4,5-dimethoxy-2-nitrobenzoate | 241.20 | 50 | 0.207 | - |

| 2-Amino-4,5-dimethoxybenzoic acid | 197.19 | 35.18 | 0.173 | 83 |

Causality and Experimental Choices:

-

Saponification: The use of KOH is a standard and cost-effective method for hydrolyzing the ester to a carboxylate salt. Heating accelerates this typically slow reaction. The color change provides a useful visual indicator of the reaction's progress.

-

Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to anilines. The reaction is clean, with water as the only byproduct. The use of moderate temperature and pressure ensures a controlled and safe reaction.

-

pH Adjustment: The careful adjustment of pH is crucial for the precipitation of the final product, which is an amino acid and thus has an isoelectric point at which its solubility is minimal.

Route 2: Alternative Reduction Methods

While catalytic hydrogenation is highly effective, other reducing agents can also be employed, which can be advantageous in specific laboratory settings.

Experimental Protocol: Reduction with Iron Powder [7]

-

Dissolve 1 g (4.40 mmol) of the nitro-intermediate in 20 ml of absolute ethanol at 80°C.

-

Add 20 ml of water and 0.47 g (8.80 mmol) of ammonium chloride.

-

Heat the mixture to 100°C and add 1 g (17.86 mmol) of reduced iron powder in portions.

-

Monitor the reaction for 3 hours using Thin Layer Chromatography (TLC).

-

After completion, filter the hot reaction mixture and wash the residue with hot water.

-

Extract the filtrate with ethyl acetate and evaporate the solvent.

-

Purify the product by silica gel chromatography to yield an off-white solid.

Causality and Experimental Choices:

-

Iron in Acidic Media: The use of iron powder in the presence of an acid (generated from ammonium chloride in water) is a classic method for nitro group reduction. It is a cost-effective and readily available alternative to catalytic hydrogenation, although it may require more rigorous purification of the final product.

The Fujimoto-Belleau Reaction: A Related Named Reaction

It is pertinent to briefly mention the Fujimoto-Belleau reaction , as the name "Belleau" might lead to this well-known named reaction. This reaction is a powerful tool for the synthesis of cyclic α-substituted α,β-unsaturated ketones from enol lactones and Grignard reagents[8][9][10]. It has found significant application in steroid synthesis[8].

Reaction Mechanism Overview

Caption: Key steps in the Fujimoto-Belleau reaction.

Safety and Handling

The synthesis of these compounds involves the use of hazardous materials. It is imperative to adhere to strict safety protocols.

-

Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle with care and avoid heat and shock.

-

Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure equipment and proper ventilation.

-

Reagents: Handle all chemicals, including strong acids, bases, and organic solvents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of 2-amino-4,5-dimethoxybenzoic acid and related methoxy-substituted anilines is a cornerstone of modern pharmaceutical development. The routes described herein provide reliable and scalable methods for accessing these valuable intermediates. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental execution, is paramount for success. This guide serves as a foundational resource for scientists engaged in the art and science of organic synthesis for drug discovery.

References

-

ACS Publications. (2020-04-27). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[1][11]-Methoxy Rearrangement. Organic Letters. [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

-

Wikipedia. Fujimoto–Belleau reaction. [Link]

-

ACS Publications. (1958). Mechanism of Drug Action at Receptor Surfaces--III. Chemical Reactivity and Conformation of Spiro-Ethylenimmonium Ions in Relation to Adrenergic Blocking Activity. Journal of Medicinal Chemistry. [Link]

- Google Patents.

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

-

Bio-Connect. 442211 Belleau's Reagent CAS: 88816-02-8. [Link]

-

ResearchGate. Fujimoto-Belleau reaction | Request PDF. [Link]

-

Canadian Science Publishing. (1958). THE MECHANISM OF DRUG ACTION AT RECEPTOR SURFACES: PART I. INTRODUCTION. A GENERAL INTERPRETATION OF THE ADRENERGIC BLOCKING ACTIVITY OF β-HALOALKYLAMINES. Canadian Journal of Biochemistry and Physiology. [Link]

-

SynArchive. Fujimoto-Belleau Reaction. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Belleau's Reagent | 88816-02-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. usbio.net [usbio.net]

- 4. Belleau's Reagent | 88816-02-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 6. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Fujimoto–Belleau reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure and Application of Belleau's Reagent for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur into bioactive scaffolds is a critical tool for modulating potency, selectivity, and pharmacokinetic properties. The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in this endeavor. This guide provides an in-depth analysis of Belleau's Reagent, a member of the dithiadiphosphetane disulfide family of thionating agents. By examining its core structure, reaction mechanism, and synthesis through the lens of its renowned analogue, Lawesson's Reagent, we offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool. This paper emphasizes the causality behind its application, provides actionable protocols, and situates its utility within the broader context of drug discovery.

The Genesis of a Thionating Agent: Structure and Identity

The development of mild and selective thionating agents was a significant advancement over the often harsh and low-solubility predecessor, phosphorus pentasulfide (P₄S₁₀).[1][2][3] This pursuit led to a family of structurally related 1,3,2,4-dithiadiphosphetane 2,4-disulfides, which are indispensable in modern organic synthesis.

Belleau's Reagent is chemically known as 2,4-Bis(4-phenoxyphenyl)-1,3,dithia-2,4-diphosphetane 2,4-disulfide . It is a direct structural analogue of the more widely known Lawesson's Reagent (LR), where the 4-methoxyphenyl substituents of LR are replaced by 4-phenoxyphenyl groups. This structural relationship is the key to understanding its function, as its reactivity and mechanism are considered to be directly comparable to those of Lawesson's Reagent.[4]

| Reagent Name | Chemical Name | R-Group |

| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | -C₆H₄-OCH₃ |

| Belleau's Reagent | 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | -C₆H₄-OC₆H₅ |

| Davy's Reagent | 2,4-Bis(methylthio)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | -SCH₃ |

A Note on Nomenclature: It is critical to distinguish Belleau's Reagent from the Fujimoto-Belleau reaction . The latter is an entirely different process involving a Grignard reagent and an enol lactone to form cyclic α,β-unsaturated ketones, often used in steroid synthesis.[5] This guide focuses exclusively on the thionating agent.

Below is the core chemical structure of Belleau's Reagent, highlighting its central four-membered phosphorus-sulfur ring and the characteristic phenoxyphenyl substituents.

The Mechanism of Thionation: A Self-Validating System

The efficacy of Belleau's Reagent, like Lawesson's Reagent, stems from a well-defined and predictable reaction mechanism. The process is not a direct attack by the dimeric reagent itself but rather involves a dynamic equilibrium that generates a highly reactive monomeric species. Understanding this pathway is crucial for predicting reactivity and optimizing reaction conditions.

The mechanism proceeds through three key stages:

-

Dissociation: In solution, the dimeric reagent (I) undergoes dissociation to form two equivalents of the reactive dithiophosphine ylide monomer (II). This step is foundational, as the monomer is the true active species in the thionation process.

-

[2+2] Cycloaddition: The electron-rich carbonyl oxygen of the substrate attacks the electrophilic phosphorus atom of the ylide (II), while the nucleophilic sulfur of the ylide attacks the carbonyl carbon. This occurs in a concerted fashion to form a four-membered thiaoxaphosphetane intermediate (III).

-

Cycloreversion: The thiaoxaphosphetane intermediate (III) rapidly collapses in a Wittig-like cycloreversion. The thermodynamic driving force for this step is the formation of a highly stable phosphorus-oxygen double bond in the byproduct (IV), yielding the desired thiocarbonyl compound (V).

This mechanistic pathway provides a self-validating framework for its application. The predictable formation of the stable P=O bond ensures the reaction proceeds to completion under appropriate conditions.

Synthesis Protocol: An Authoritative Grounding

While Belleau's Reagent is commercially available, an understanding of its synthesis provides deeper insight into its chemical nature. The preparation is directly analogous to the well-established procedure for Lawesson's Reagent, as detailed in Organic Syntheses.[6] The protocol involves the reaction of the corresponding aromatic ether with phosphorus pentasulfide.

Proposed Synthesis of Belleau's Reagent

This protocol is adapted from the established synthesis of Lawesson's Reagent.[6] Caution: This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen sulfide (H₂S), a toxic and flammable gas.

Reactants:

-

Diphenyl ether (C₁₂H₁₀O)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Xylene (solvent)

Step-by-Step Methodology:

-

Setup: A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas outlet tube leading to a bleach scrubber to neutralize H₂S.

-

Charging the Flask: The flask is charged with phosphorus pentasulfide (1.0 equivalent) and the chosen anhydrous solvent (e.g., toluene).

-

Addition of Arene: Diphenyl ether (a molar excess, typically 8-10 equivalents) is added to the suspension.

-

Reaction: The mixture is stirred and heated to reflux. The reaction progress is monitored by the evolution of H₂S. The reaction is typically complete when the mixture becomes a clear solution and H₂S evolution ceases (usually several hours).

-

Crystallization: As the reaction proceeds, the product, Belleau's Reagent, will begin to precipitate from the hot solution. After the reaction is complete, the mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystallization.

-

Isolation: The crystalline product is collected by vacuum filtration. The solid is washed with a cold, non-polar solvent (e.g., hexane or cold toluene) to remove any unreacted diphenyl ether.

-

Drying: The resulting pale yellow solid is dried under vacuum to yield Belleau's Reagent. The reagent should be stored in a tightly sealed container protected from moisture.

Field-Proven Insights: Application in Drug Development

The primary utility of Belleau's Reagent in drug discovery is the synthesis of thioamides from their corresponding amides. Thioamides are considered valuable "bioisosteres" of amides. Replacing the oxygen of an amide with sulfur can profoundly alter a molecule's biological properties by:

-

Modulating Hydrogen Bonding: The thiocarbonyl group is a weaker hydrogen bond acceptor than a carbonyl.

-

Increasing Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, which can enhance membrane permeability.

-

Altering Conformation: The C=S bond is longer than the C=O bond, which can change the local conformation of the molecule.

-

Creating Novel Binding Interactions: The "softer" sulfur atom can engage in different interactions with biological targets compared to the "harder" oxygen atom.

Experimental Protocol: General Thionation of an Amide

The following is a general, robust protocol for the thionation of a secondary amide to its corresponding thioamide, which serves as a self-validating system for this transformation.

Materials:

-

Substrate (Amide): 1.0 mmol

-

Belleau's Reagent: 0.5 - 0.6 mmol (Note: 1 equivalent of the dimer provides 2 equivalents of the active monomer)

-

Anhydrous Solvent: Toluene or Dioxane (approx. 0.1 - 0.2 M concentration)

Methodology:

-

Reaction Setup: A dry round-bottom flask is charged with the amide substrate and Belleau's Reagent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: Anhydrous toluene is added via syringe.

-

Heating: The reaction mixture is heated to 80-110 °C. The exact temperature depends on the reactivity of the substrate. Amides and ketones are generally more reactive than esters.[7][8]

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic solution is washed with saturated aqueous sodium bicarbonate (NaHCO₃) to quench any acidic byproducts, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure thioamide.

This protocol's trustworthiness is ensured by the clear endpoint (consumption of starting material) and the standard, effective purification techniques that separate the desired thioamide from the phosphorus-containing byproducts.

Conclusion: A Strategic Tool for Chemical Innovation

Belleau's Reagent, as a key member of the dithiadiphosphetane disulfide family, represents a powerful and reliable tool for the synthesis of thiocarbonyl compounds. Its structural analogy to Lawesson's Reagent provides a solid foundation for understanding its mechanism and application. For drug development professionals, the ability to selectively convert amides to thioamides offers a strategic pathway to modulate the physicochemical and biological properties of lead compounds. By understanding the core structure, the predictable mechanism, and the practicalities of its synthesis and application, researchers can confidently employ Belleau's Reagent to accelerate the discovery and development of novel therapeutics.

References

-

Wikipedia. (n.d.). Fujimoto–Belleau reaction. Retrieved from [Link]

- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S.-O. (1984). Thiation with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide: N-methylthiopyrrolidone. Organic Syntheses, 62, 158.

-

Bak, A., Kozik, V., Swietlicka, A., & Zięba, A. (n.d.). Lawesson (R = C6H4-OCH3), Belleau (R = C6H4-OC6H5), and Davy (R = SCH3) reagents. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). LAWESSON'S REAGENT For Synthesis, 99%. Retrieved from [Link]

- Ghattas, A.-B. A. G., Abd Allah, O. A., & Moustafa, H. M. (2000). The reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (LR) with coumarin oxime and hydrazone derivatives.

-

SigutLabs. (2022, April 19). Reagents of the month- April- Lawesson's and Woollins' reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Fujimoto-Belleau reaction. Retrieved from [Link]

-

Encyclopedia.pub. (2021, November 27). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

- Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent Phosphorus Decasulfide (P4S10) in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478.

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

- Chalker, J. M., Thompson, A. L., & Davis, B. G. (2010). Safe and scalable preparation of Barluenga's reagent. Organic Syntheses, 87, 288-297.

-

James, M. J., et al. (2018). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.

- Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625–1628.

-

Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. Retrieved from [Link]

-

Total Synthesis. (2025, November 8). This Total Synthesis will help you Master Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fujimoto–Belleau reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 8. researchgate.net [researchgate.net]

The Enigmatic Origins and Multifaceted Utility of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Commonly known in scientific literature as 2-aminoethoxydiphenyl borate (2-APB), the compound sometimes referred to as "Belleau's Reagent" stands as a pivotal tool in the study of intracellular calcium signaling. Despite the colloquial name, a definitive historical link to a specific researcher named Belleau remains elusive in peer-reviewed literature. This guide delves into the established scientific history of 2-APB, from its seminal description as an inositol 1,4,5-trisphosphate (IP₃) receptor antagonist to its current status as a complex modulator of a diverse range of ion channels. We will explore its synthesis, multifaceted mechanism of action, and provide practical insights into its application in contemporary research, thereby offering a comprehensive resource for professionals in the fields of pharmacology and drug development.

Unraveling the Historical Narrative: The Emergence of a Key Chemical Probe

The journey of 2-aminoethoxydiphenyl borate (2-APB) into the toolkit of cell signaling researchers began in 1997. A seminal paper by Maruyama and colleagues first characterized 2-APB as a membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor[1][2][3]. This discovery was significant as it offered a new pharmacological tool to probe the intricate pathways of intracellular calcium (Ca²⁺) release, a fundamental process in cellular communication.

It is important to address the nomenclature used for this compound. While the user has referred to it as "Belleau's Reagent," extensive searches of scientific databases and historical records do not yield a clear connection between a scientist named Gilles or Bernard Belleau and the discovery or development of 2-aminoethoxydiphenyl borate. The prominent medicinal chemist Bernard Belleau is celebrated for other major contributions, including the development of the anti-HIV drug Lamivudine (3TC) and the Fujimoto-Belleau reaction, but a link to 2-APB is not apparent in the scientific literature[4]. Therefore, this guide will use the scientifically accepted name, 2-aminoethoxydiphenyl borate or its common abbreviation, 2-APB.

Following its initial description, the understanding of 2-APB's pharmacological profile rapidly evolved. Researchers soon discovered that its effects were not limited to IP₃ receptors. A significant body of work demonstrated that 2-APB also modulates store-operated calcium entry (SOCE), a critical mechanism for replenishing intracellular calcium stores[1][3]. This dual action highlighted the compound's complexity and foreshadowed its utility in dissecting the interplay between different calcium signaling pathways.

Synthesis and Chemical Properties

2-Aminoethoxydiphenyl borate is a synthetic compound with the chemical formula C₁₄H₁₆BNO. Its structure features a diphenylborinic acid moiety esterified with 2-aminoethanol. This structure confers upon it the crucial property of being membrane-permeable, allowing it to access intracellular targets like the IP₃ receptor on the endoplasmic reticulum.

While the original 1997 publication by Maruyama et al. focused on its biological activity, subsequent studies have detailed various synthetic routes and the development of numerous analogs[5][6]. The synthesis generally involves the reaction of a diphenylborinic acid derivative with 2-aminoethanol or a protected form thereof. The exploration of analogs has been driven by the desire to develop more potent and selective modulators of specific ion channels, aiming to overcome some of the off-target effects of the parent compound[5].

Table 1: Physicochemical Properties of 2-Aminoethoxydiphenyl Borate (2-APB)

| Property | Value |

| IUPAC Name | 2-[(Diphenylboranyl)oxy]ethan-1-amine |

| Molecular Formula | C₁₄H₁₆BNO |

| Molar Mass | 225.09 g/mol |

| CAS Number | 524-95-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and Ethanol |

The Complex Mechanism of Action: Beyond a Simple Inhibitor

The initial portrayal of 2-APB as a straightforward IP₃ receptor antagonist has been significantly refined over two decades of research. It is now understood to be a promiscuous modulator of a wide array of ion channels, with its effects often being concentration-dependent.

Inhibition of IP₃ Receptors

2-APB acts as a functional antagonist of IP₃ receptors, inhibiting the release of Ca²⁺ from the endoplasmic reticulum[7][8]. It is believed to bind to the receptor at a site distinct from the IP₃ binding site, thereby acting as a non-competitive inhibitor. This inhibition is not uniform across all IP₃ receptor subtypes, with some studies suggesting a degree of selectivity[9].

Modulation of Store-Operated Calcium Entry (SOCE)

One of the most intriguing aspects of 2-APB's pharmacology is its bimodal effect on SOCE. At low micromolar concentrations (typically <10 µM), 2-APB can potentiate SOCE, while at higher concentrations (>30 µM), it is a potent inhibitor[6][10]. This dual effect is thought to occur independently of its action on IP₃ receptors[10]. The molecular targets for this modulation are the components of the SOCE machinery, including Orai and STIM proteins.

Effects on Transient Receptor Potential (TRP) Channels

2-APB has been shown to interact with numerous members of the Transient Receptor Potential (TRP) channel family. Its effects are highly varied, ranging from inhibition to activation, depending on the specific TRP channel subtype. For instance, 2-APB is known to inhibit TRPC channels (TRPC1, TRPC3, TRPC5, TRPC6), which are implicated in SOCE[1]. Conversely, it can activate members of the TRPV subfamily, such as TRPV1, TRPV2, and TRPV3[1][2]. This broad activity spectrum underscores the importance of careful dose selection and interpretation of experimental results when using 2-APB.

Diagram 1: The Multifaceted Interactions of 2-APB in Calcium Signaling

Caption: A diagram illustrating the diverse molecular targets of 2-APB in a typical mammalian cell.

Applications in Research and Drug Development

The complex pharmacology of 2-APB has made it a valuable, albeit challenging, tool for researchers. Its ability to modulate multiple components of the calcium signaling toolkit allows for the dissection of complex cellular processes.

Key Research Applications:

-

Investigating the role of IP₃-mediated signaling: By inhibiting IP₃ receptors, 2-APB can help elucidate the contribution of this pathway to various physiological and pathological processes, such as apoptosis, cell proliferation, and neurotransmission[7][11].

-

Probing the mechanisms of store-operated calcium entry: The bimodal effect of 2-APB on SOCE provides a unique way to study the regulation of this process.

-

Characterizing the function of TRP channels: Due to its broad-spectrum activity on TRP channels, 2-APB is often used in initial screens to identify the involvement of this channel family in specific cellular responses.

-

Exploring therapeutic possibilities: The ability of 2-APB to modulate calcium signaling has led to its investigation in various disease models, including cancer, cardiovascular diseases, and neurological disorders[7].

Experimental Protocols: A Practical Guide

The effective use of 2-APB in experiments requires careful consideration of its properties and potential off-target effects.

Preparation of Stock Solutions

2-APB is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). It is recommended to prepare fresh stock solutions and store them at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

A General Protocol for Assessing the Effect of 2-APB on Intracellular Calcium

This protocol provides a general framework for using a fluorescent calcium indicator to measure changes in intracellular calcium in response to 2-APB.

-

Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) according to the manufacturer's instructions. This is typically done at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with the physiological buffer to remove excess dye.

-

Baseline Measurement: Acquire baseline fluorescence measurements for a few minutes to establish a stable signal.

-

Stimulation: Add the desired concentration of 2-APB to the cells and continue recording the fluorescence changes. It is crucial to perform a dose-response experiment to characterize the effect of 2-APB in the specific cell type and context.

-

Positive Control: At the end of the experiment, a calcium ionophore (e.g., ionomycin) can be added to obtain a maximal calcium response, which is useful for data normalization.

-

Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration or fluorescence intensity over time.

Diagram 2: Experimental Workflow for Assessing 2-APB's Effect on Calcium Signaling

Caption: A stepwise workflow for a typical fluorescence microscopy-based calcium imaging experiment using 2-APB.

Conclusion: A Versatile Tool Requiring Careful Interpretation

2-Aminoethoxydiphenyl borate (2-APB) has cemented its place as an indispensable chemical probe in the field of calcium signaling. While the origins of the name "Belleau's Reagent" remain obscure, the scientific community recognizes 2-APB for its profound and complex effects on intracellular calcium dynamics. Its journey from a specific IP₃ receptor inhibitor to a broad-spectrum modulator of ion channels is a testament to the ongoing process of scientific discovery. For researchers and drug development professionals, a thorough understanding of its multifaceted mechanism of action is paramount for its effective use and the accurate interpretation of experimental data. As research continues to unravel the complexities of cellular signaling, the legacy of 2-APB will undoubtedly continue to evolve.

References

-

Prakriya, M., & Lewis, R. S. (2001). Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. The Journal of physiology, 536(Pt 1), 3–19. [Link]

-

Kröner, C., Kaczmarek, E., & Büsselberg, D. (2009). IP3 receptor antagonist, 2-APB, attenuates cisplatin induced Ca2+-influx in HeLa-S3 cells and prevents activation of calpain and induction of apoptosis. British journal of pharmacology, 157(4), 572–583. [Link]

-

Rossi, A. M., Tovey, S. C., Taylor, C. W., & Bootman, M. D. (2009). Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor. British journal of pharmacology, 158(7), 1704–1714. [Link]

-

Dobrydneva, Y., Williams, R. L., & Blackmore, P. F. (2006). 2-aminoethoxydiphenyl borate as a prototype drug for a group of structurally related calcium channel blockers in human platelets. Molecular pharmacology, 69(1), 247–256. [Link]

-

Iwasaki, H., Mori, Y., & Inoue, K. (2001). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. Japanese journal of pharmacology, 85(4), 439–442. [Link]

-

Li, G. R., Li, Y. C., & Zhang, Y. (2010). 2-Aminoethoxydiphenyl borate, a inositol 1,4,5-triphosphate receptor inhibitor, prevents atrial fibrillation. Experimental biology and medicine (Maywood, N.J.), 235(7), 862–868. [Link]

-

Hu, H. Z., Gu, Q., Wang, C., Colton, C. K., Tang, J., & Zhu, M. X. (2007). 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels. Handbook of experimental pharmacology, (179), 173–187. [Link]

-

Wikipedia. (2023). 2-Aminoethoxydiphenyl borate. In Wikipedia. [Link]

-

Patt, M., Goretzki, A., Seehars, S., Wessig, P., & Weber, K. (2018). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Molecules (Basel, Switzerland), 23(11), 2849. [Link]

-

The Canadian Encyclopedia. (2022). Bernard Belleau. [Link]

-

Hu, H. Z., Kim, J. Y., Wang, C., & Zhu, M. X. (2004). 2-Aminoethoxydiphenyl Borate Activates and Sensitizes the Heat-Gated Ion Channel TRPV3. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(22), 5290–5298. [Link]

-

Bootman, M. D., Collins, T. J., Mackenzie, L., Roderick, H. L., Berridge, M. J., & Peppiatt, C. M. (2002). 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 16(10), 1145–1150. [Link]

Sources

- 1. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thecanadianencyclopedia.ca [thecanadianencyclopedia.ca]

- 5. 2-aminoethoxydiphenyl borate as a prototype drug for a group of structurally related calcium channel blockers in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminoethoxydiphenyl borate, a inositol 1,4,5-triphosphate receptor inhibitor, prevents atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IP3 receptor antagonist, 2-APB, attenuates cisplatin induced Ca2+-influx in HeLa-S3 cells and prevents activation of calpain and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Belleau's Reagent in Organic Solvents: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Belleau's Reagent, a pivotal thiocarbonylation agent in organic synthesis. Recognizing the critical role of solvent selection in reaction kinetics, yield, and purity, this document offers a framework for understanding and predicting the solubility of Belleau's Reagent. It combines a theoretical examination of the reagent's molecular structure with practical, field-proven methodologies for solubility determination. This guide is intended for researchers, scientists, and drug development professionals who seek to optimize synthetic routes involving this versatile reagent.

Introduction to Belleau's Reagent

Belleau's Reagent, with the chemical name 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a widely utilized organophosphorus sulfur compound. Its primary application lies in the conversion of carbonyl compounds, such as amides and ketones, into their corresponding thiocarbonyl analogues. This transformation is a cornerstone in the synthesis of a diverse array of sulfur-containing heterocycles and other molecules of pharmaceutical and materials science interest.

The reagent is a solid at room temperature and is known to be sensitive to moisture. Proper handling and storage, typically under an inert atmosphere and at reduced temperatures (-20°C or <15°C), are crucial to maintain its reactivity. The choice of solvent is paramount not only for dissolving the reagent but also for influencing the reaction's outcome.

Predicting Solubility: A Structural Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. An examination of the molecular structure of Belleau's Reagent provides critical insights into its solubility profile.

Key Structural Features and Their Impact on Polarity:

-

Large Nonpolar Surface Area: The two bulky phenoxyphenyl groups contribute significantly to the molecule's nonpolar character. The extensive hydrocarbon framework suggests good solubility in nonpolar and weakly polar organic solvents.

-

Polar P-S and P=S Bonds: The central dithiadiphosphetane ring contains polar phosphorus-sulfur bonds. These introduce a degree of polarity to the molecule.

-

Ether Linkages: The oxygen atoms in the phenoxy groups can act as hydrogen bond acceptors, potentially allowing for some interaction with protic solvents, although the steric hindrance from the bulky aromatic rings may limit this.

Predicted Solubility Profile:

Based on this structural analysis, Belleau's Reagent is predicted to be most soluble in:

-

Aromatic Hydrocarbons: Solvents like toluene and xylene are expected to be excellent choices due to their ability to engage in π-stacking interactions with the phenyl rings of the reagent.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective solvents due to their moderate polarity and ability to dissolve a wide range of organic compounds.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether may also serve as suitable solvents, although their lower boiling points might be a consideration for reactions requiring elevated temperatures.

-

Polar Aprotic Solvents: Acetonitrile could be a viable solvent, as it has been reported for similar thionation reactions.

Conversely, Belleau's Reagent is expected to have poor solubility in highly polar protic solvents like water and alcohols, as well as in very nonpolar aliphatic hydrocarbons such as hexane.

Recommended Solvents for Screening

For researchers aiming to identify the optimal solvent for a reaction involving Belleau's Reagent, the following table provides a curated list of solvents for initial screening, categorized by their polarity.

| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene | High | Favorable π-π interactions with the phenoxyphenyl groups. Commonly used for thionation reactions. |

| Chlorinated | Dichloromethane (DCM) | High | Good balance of polarity to dissolve the reagent without being overly reactive. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Can solvate both polar and nonpolar parts of the molecule. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Has been successfully used in thionation reactions. |

| Nonpolar Aliphatic | Hexane | Low | Lacks the polarity and aromatic character to effectively solvate the reagent. |

| Polar Protic | Ethanol, Methanol | Low | Strong hydrogen bonding network of the solvent is unlikely to be disrupted by the largely nonpolar reagent. |

Experimental Protocol for Solubility Determination

To quantitatively assess the solubility of Belleau's Reagent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in various organic solvents.

Materials and Equipment:

-

Belleau's Reagent (high purity)

-

Anhydrous organic solvents (as per the screening list)

-

Small vials with airtight caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

To a series of vials, add a pre-weighed excess amount of Belleau's Reagent (e.g., 100 mg).

-

Add a known volume of the test solvent (e.g., 2 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the suspensions vigorously for a set period (e.g., 24 hours) to ensure that equilibrium is reached. It is crucial to confirm that solid reagent remains in the vial, indicating a saturated solution.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1 hour) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the reagent.

-

Once the solvent is completely removed, weigh the vial containing the dried residue of Belleau's Reagent.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L or mg/mL.

-

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot taken (L))

-

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 12, 24, and 48 hours). Consistent solubility values across these time points will validate that equilibrium has been achieved.

-

Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.

-

Purity of Reagents: The use of high-purity Belleau's Reagent and anhydrous solvents is essential for accurate and reproducible results.

Conclusion

The solubility of Belleau's Reagent is a critical parameter for its effective use in organic synthesis. A thorough understanding of its structural characteristics allows for a rational prediction of its solubility in various organic solvents. This guide provides a theoretical framework and a practical, robust experimental protocol for researchers to confidently determine the solubility of Belleau's Reagent. By systematically screening solvents and applying the detailed methodology herein, scientists can optimize reaction conditions, leading to improved yields, enhanced purity, and more efficient synthetic processes.

References

- Yde, B., Yousif, N. M., Pedersen, U., Thomsen, I., & Lawesson, S.-O. (1984). Studies on organophosphorus compounds XLVII preparation of thiated synthons of amides, lactams and imides by use of some new p,s-containing reagents. Tetrahedron, 40(11), 2047–2052.

- Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Pentasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478.

-

LibreTexts. (2021). 4.4: Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Belleau's Reagent and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belleau's Reagent, formally known as 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a valuable tool in organic synthesis, particularly for the thionation of carbonyl compounds. A thorough understanding of its structural and electronic properties, as revealed through spectroscopic techniques, is paramount for its effective application and for the characterization of its reaction products. This guide provides an in-depth analysis of the expected spectroscopic data for Belleau's Reagent, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published spectra for Belleau's Reagent itself, this guide will leverage the well-documented spectroscopic data of its close and widely used analog, Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide), to provide a detailed predictive analysis.

Introduction to Belleau's Reagent: Structure and Reactivity

Belleau's Reagent belongs to the family of dithiadiphosphetane disulfides, which are powerful thionating agents. Its core structure consists of a four-membered ring of alternating phosphorus and sulfur atoms. The reactivity of Belleau's Reagent is primarily attributed to the dissociation of this central P₂S₂ ring into reactive dithiophosphine ylide intermediates (Ar-PS₂). These intermediates readily react with a variety of carbonyl-containing functional groups, including ketones, esters, amides, and lactams, to replace the oxygen atom with a sulfur atom.

The key structural difference between Belleau's Reagent and the more commonly cited Lawesson's Reagent lies in the nature of the aryl substituent. Belleau's Reagent possesses phenoxy groups, whereas Lawesson's Reagent contains methoxy groups. This distinction is expected to subtly influence the electronic environment of the phosphorus atoms and, consequently, the reagent's reactivity and its spectroscopic signatures.

Infrared (IR) Spectroscopy: A Comparative Analysis

Table 1: Characteristic IR Absorptions of Lawesson's Reagent and Predicted Absorptions for Belleau's Reagent

| Functional Group | Lawesson's Reagent (Observed, cm⁻¹) | Belleau's Reagent (Predicted, cm⁻¹) | Vibrational Mode |

| P=S | ~690-720 | ~690-720 | Stretching |

| P-S (ring) | ~530-580 | ~530-580 | Stretching |

| Ar-O-C | ~1250-1300 (asymmetric), ~1020-1040 (symmetric) | ~1230-1280 (asymmetric), ~1000-1050 (symmetric) | Stretching |

| C-H (aromatic) | ~3000-3100 (stretching), ~750-850 (out-of-plane bending) | ~3000-3100 (stretching), ~750-850 (out-of-plane bending) | Stretching and Bending |

| C=C (aromatic) | ~1450-1600 | ~1450-1600 | Stretching |

Expert Interpretation:

The most characteristic vibrations for both reagents are the P=S and P-S stretching frequencies, which confirm the presence of the dithiadiphosphetane disulfide core. The key difference in the IR spectrum of Belleau's Reagent compared to Lawesson's Reagent will be in the region of the Ar-O-C stretching vibrations. The phenoxy group in Belleau's Reagent will exhibit characteristic C-O stretching bands that differ slightly from the methoxy group in Lawesson's Reagent. The presence of an additional benzene ring in the phenoxy substituent may also lead to more complex patterns in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). As with IR data, specific, published NMR spectra for Belleau's Reagent are scarce. Therefore, we will predict the expected chemical shifts and coupling patterns based on its structure and by drawing comparisons with Lawesson's Reagent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Belleau's Reagent is expected to be dominated by signals from the aromatic protons of the phenoxy and phenyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Belleau's Reagent

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons (protons on the phenyl rings directly attached to phosphorus) | 7.8 - 8.2 | Doublet of doublets (dd) | ~8-9 (ortho), ~2-3 (meta to P) |

| Aromatic Protons (protons on the phenoxy rings) | 7.0 - 7.5 | Multiplet (m) | - |

Expert Interpretation:

The protons on the phenyl rings directly bonded to the phosphorus atoms are expected to be the most downfield due to the electron-withdrawing nature of the dithiophosphonate group. These protons will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons and a smaller coupling to the phosphorus atom. The protons of the phenoxy groups will resonate in the typical aromatic region as a complex multiplet. In contrast, the ¹H NMR spectrum of Lawesson's Reagent would show a singlet for the methoxy protons around 3.8 ppm and a simpler aromatic region corresponding to the p-substituted anisole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of Belleau's Reagent.

Table 3: Predicted ¹³C NMR Chemical Shifts for Belleau's Reagent

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to P-C coupling) |

| C (ipso, attached to P) | 135 - 145 | Doublet |

| C (aromatic, ortho to P) | 130 - 135 | Doublet |

| C (aromatic, meta to P) | 128 - 130 | Singlet |

| C (aromatic, para to P) | 125 - 128 | Singlet |

| C (ipso, phenoxy, attached to O) | 155 - 160 | Singlet |

| C (aromatic, phenoxy) | 115 - 130 | Singlet |

Expert Interpretation:

The carbon atoms directly attached to the phosphorus will exhibit coupling to the ³¹P nucleus, resulting in doublets in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the substituents. The presence of the electron-donating phenoxy group will affect the chemical shifts of the carbons in that ring system. For Lawesson's Reagent, the methoxy carbon would appear as a distinct peak around 55 ppm.

Experimental Protocol for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable spectroscopic data for Belleau's Reagent or similar compounds, the following experimental protocols are recommended.

Sample Preparation

-